molecular formula C10H7ClF3NO2 B13702764 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid

Cat. No.: B13702764
M. Wt: 265.61 g/mol
InChI Key: ZKNGLGMQSRAEDV-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid is a chemical compound known for its unique structure and properties It features a cyclopropane ring attached to a pyridine ring, which is substituted with a chloro and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with a cyclopropanating agent under controlled conditions . The reaction conditions often require the use of a base and a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions: 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to target molecules. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid

Comparison: Compared to these similar compounds, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H7ClF3NO2

Molecular Weight

265.61 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7ClF3NO2/c11-7-1-4(10(12,13)14)3-15-8(7)5-2-6(5)9(16)17/h1,3,5-6H,2H2,(H,16,17)

InChI Key

ZKNGLGMQSRAEDV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

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